Fmoc-Arg-OH
Description
Significance of Arginine Residues in Bioactive Peptides and Proteins
The amino acid arginine is a critical component of numerous bioactive peptides and proteins, owing to the distinct physicochemical properties of its guanidinium (B1211019) group. nih.gov This functional group, with its positive charge and five hydrogen bond donors, plays a pivotal role in mediating a wide range of biological interactions and functions. nih.gov
Arginine residues are frequently found on the surface of proteins, where their charged and flexible side chains can readily participate in interactions with other molecules. nih.gov They are instrumental in forming salt bridges with negatively charged residues like aspartate and glutamate, contributing significantly to the stability of protein structures. nih.gov Furthermore, the guanidinium group can engage in planar stacking and polar interactions with aromatic residues. nih.gov These interactions are not only crucial for maintaining the three-dimensional structure of proteins but also for their function. Arginine is often present at the interfaces of protein-protein interactions, facilitating the formation of stable protein complexes. nih.gov It also plays a key role in the binding of proteins to nucleic acids and is found in the active sites of various enzymes. nih.govresearchgate.net
The unique properties of arginine also influence protein stability and aggregation. It has been observed that arginine can interact with aromatic and charged residues to stabilize partially unfolded protein intermediates, thereby preventing aggregation. nih.govacs.org This is achieved through a combination of cation-π interactions and the formation of salt bridges. nih.govacs.org
The positive charge and hydrogen-bonding capabilities of arginine are harnessed in the design of therapeutic peptides.
Cell-Penetrating Peptides (CPPs): Arginine-rich peptides are a prominent class of CPPs, which are short peptides capable of crossing cellular membranes. nih.govnih.gov This ability allows them to be used as carriers for delivering various therapeutic molecules, such as nucleic acids and proteins, into cells. nih.govembopress.orgjst.go.jp The cationic nature of arginine-rich CPPs facilitates their interaction with the negatively charged cell membrane, a critical step in their internalization. nih.gov The number of arginine residues in a CPP sequence can significantly influence its cellular uptake efficiency, with peptides containing 7-15 arginine residues often showing the most effective internalization. nih.gov
Antimicrobial Peptides (AMPs): Arginine is a frequently occurring amino acid in AMPs, which are key components of the innate immune system. mdpi.comfrontiersin.org The positive charge of arginine is crucial for the antimicrobial activity of these peptides, enabling them to interact with and disrupt the negatively charged membranes of bacteria. nih.govnih.gov In many cases, increasing the arginine content of an AMP can enhance its antimicrobial potency. nih.gov The combination of hydrophilic arginine and hydrophobic residues, such as tryptophan, is a common strategy in the design of potent, short-chain AMPs. frontiersin.orgnih.gov
Overview of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, allows for the efficient assembly of peptide chains on an insoluble solid support. biotage.comsunresinlifesciences.com This method simplifies the purification process, as excess reagents and byproducts can be easily washed away after each reaction step. biotage.comsunresinlifesciences.com
While the original SPPS methodology utilized the acid-labile Boc (tert-butyloxycarbonyl) protecting group for the α-amino group, the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, introduced by Carpino and later adapted for solid-phase synthesis by Atherton and Sheppard, has become the predominant method. biotage.comnih.govpeptide.com The Fmoc group is base-labile, typically removed by a solution of piperidine (B6355638) in a polar aprotic solvent. biotage.com This orthogonality with the acid-labile side-chain protecting groups and resin linkage offers several advantages:
Milder Deprotection Conditions: The use of a mild base for Fmoc removal avoids the repeated use of strong acid required in Boc chemistry, which can lead to the degradation of sensitive peptide sequences. nih.govnih.gov
Wider Compatibility: The milder conditions of Fmoc-SPPS are compatible with a broader range of modified amino acids, including those with post-translational modifications like phosphorylation and glycosylation. nih.gov
Improved Safety Profile: Fmoc chemistry avoids the routine handling of hazardous reagents like concentrated trifluoroacetic acid (TFA) and hydrofluoric acid (HF) used in Boc-SPPS. biotage.com
Automation and Monitoring: The Fmoc group's strong UV absorbance allows for real-time monitoring of the deprotection step, facilitating automation of the synthesis process. nih.gov
Despite the advantages of Fmoc-SPPS, the incorporation of arginine residues presents specific challenges. The guanidinium group of arginine is highly basic and nucleophilic, necessitating the use of a protecting group on the side chain to prevent unwanted side reactions during peptide synthesis.
One of the primary challenges is the steric hindrance caused by the bulky side-chain protecting group of arginine. biotage.com This can impede the coupling reaction, especially when the preceding amino acid is also sterically hindered. biotage.com To overcome this, strategies such as double coupling or extended coupling times are often employed. biotage.comresearchgate.net
Another significant side reaction is the formation of a stable δ-lactam. researchgate.net This occurs when the activated carboxylic acid of the protected arginine derivative reacts intramolecularly, leading to a cyclized product that cannot be incorporated into the growing peptide chain. researchgate.net This can result in the deletion of the arginine residue from the final peptide sequence. researchgate.net
The choice of the side-chain protecting group for arginine is crucial for a successful synthesis. These protecting groups must be stable to the basic conditions used for Fmoc removal but readily cleavable under the final acidic conditions used to deprotect the side chains and release the peptide from the resin.
Structural Features of Fmoc-Arg-OH Derivatives
This compound itself has an unprotected guanidine (B92328) side chain and is supplied as a hydrochloride salt to improve stability and solubility. vulcanchem.com However, for most applications in Fmoc-SPPS, a derivative with a protected side chain is required. The core structure of these derivatives consists of the L-arginine backbone, an Nα-Fmoc protecting group, and a side-chain protecting group attached to the guanidinium moiety.
The Nα-Fmoc group is a base-labile protecting group that prevents the α-amino group from participating in unwanted reactions during the coupling step. It is stable to the acidic conditions used for final cleavage. chempep.com
Several different acid-labile protecting groups have been developed for the arginine side chain, each with its own advantages and disadvantages. The most commonly used ones include:
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): This is currently the most widely used protecting group for arginine in Fmoc-SPPS. nih.govchempep.com It offers a good balance of stability to the basic deprotection conditions and lability to the final acidic cleavage with TFA. chempep.com
Tos (Tosyl or 4-toluenesulfonyl): This was one of the earlier protecting groups used. ontosight.aipeptide.com It is quite stable but requires harsher acidic conditions for complete removal, which can sometimes lead to side reactions. peptide.com
Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): This group is more acid-labile than Tos but can be less stable, and its complete removal can be difficult, especially in peptides containing multiple arginine residues. chempep.compeptide.com
The choice of the protecting group depends on the specific peptide sequence and the desired synthesis strategy.
Below is a table summarizing the key structural and chemical information for this compound and its commonly used protected derivatives.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Protecting Group (Side Chain) | Key Features |
| This compound·HCl | C21H25ClN4O4 | 432.90 vulcanchem.com | None | Used in specific applications where side-chain protection is not required; hydrochloride salt enhances stability. vulcanchem.com |
| Fmoc-Arg(Pbf)-OH | C34H40N4O7S | 648.77 chempep.comsigmaaldrich.comglentham.comscbt.com | Pbf | Most common and preferred protecting group due to its balanced stability and cleavability. nih.govchempep.com |
| Fmoc-Arg(Tos)-OH | C28H30N4O6S | 550.63 wuxiapptec.comnih.gov | Tos | Requires strong acid for removal; less commonly used now. ontosight.aipeptide.com |
| Fmoc-Arg(Mtr)-OH | C31H36N4O7S | 608.71 advancedchemtech.comavantorsciences.comiris-biotech.depeptide.comscbt.com | Mtr | More acid-labile than Tos, but removal can be problematic. chempep.compeptide.com |
Role of Fmoc (9-fluorenylmethyloxycarbonyl) Protecting Group
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of amino acids. ontosight.ai Its primary function is to prevent the amino group from reacting out of turn during the formation of a peptide bond. ontosight.aiyoutube.com The Fmoc group is stable under the acidic conditions often used for cleaving other types of protecting groups, making it a key component of orthogonal protection strategies in SPPS.
A significant advantage of the Fmoc group is its ease of removal under mild basic conditions, typically with a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgiris-biotech.de This deprotection step regenerates the free amine, preparing it for coupling with the next amino acid in the sequence. youtube.com The cleavage of the Fmoc group produces a dibenzofulvene byproduct, which has a strong UV absorbance, allowing for the real-time monitoring of the deprotection reaction. youtube.comwikipedia.org This feature is particularly useful in automated peptide synthesis for ensuring that each cycle of deprotection and coupling is complete.
Importance of Side-Chain Protecting Groups for Arginine
The side chain of arginine contains a highly basic and nucleophilic guanidinium group. nih.gov If left unprotected during peptide synthesis, this functional group can lead to several undesirable side reactions. These include acylation of the guanidinium group by the activated carboxylic acid of the incoming amino acid and, most notably, the formation of a δ-lactam, which is a significant side-reaction. nih.gov Therefore, robust protection of the arginine side chain is critical to ensure the integrity of the final peptide product. nih.govrsc.org
The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is one of the most widely used protecting groups for the arginine side chain in Fmoc-based SPPS. rsc.orgadvancedchemtech.com The Pbf group is an electron-rich sulfonyl moiety that effectively masks the reactivity of the guanidinium group. chempep.com
It is designed to be stable to the basic conditions used for Fmoc group removal but readily cleavable by strong acids, such as trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from the solid support. chempep.comadvancedchemtech.com This orthogonality is fundamental to the success of Fmoc-based synthesis. The use of Fmoc-Arg(Pbf)-OH is considered the standard for introducing arginine residues in SPPS. advancedchemtech.com
While Pbf is prevalent, several other protecting groups have been developed for the arginine side chain, each with distinct characteristics. The choice of protecting group can significantly influence the outcome of the synthesis, especially for peptides containing multiple arginine residues. peptide.comnih.gov
| Protecting Group | Lability | Key Features & Drawbacks |
| Pbf | High acid lability | More labile than Pmc, less prone to side reactions with tryptophan. peptide.com Standard for Fmoc SPPS. advancedchemtech.comnih.gov |
| Pmc | High acid lability | More acid labile than Mtr, but slightly less labile than Pbf. peptide.comnih.gov |
| Mtr | Moderate acid lability | Requires prolonged TFA treatment for complete removal, which can lead to side reactions, especially with multiple Arg residues. peptide.compeptide.com |
| (Boc)₂ | High acid lability | Removed with TFA/water, but shows a high tendency for δ-lactam formation. nih.gov |
| Tos | High acid lability | Used in Boc chemistry, removed with strong acids like HF. Can modify tryptophan residues during cleavage. peptide.compeptide.com |
| MIS | Very high acid lability | More acid-labile than Pbf, potentially beneficial for acid-sensitive peptides. nih.govub.edu Considered somewhat experimental. researchgate.netresearchgate.net |
| Z | Removed by hydrogenolysis | Primarily used in solution-phase synthesis, not common in solid-phase methods. peptide.com |
This table provides a comparative overview of common arginine side-chain protecting groups.
Conversely, a group that is too labile might be partially removed during the repetitive steps of the synthesis. The Pbf group strikes a good balance, offering sufficient stability throughout the synthesis while being readily removable under standard final cleavage conditions. peptide.comub.edu For instance, one study showed that a 3-hour treatment with TFA resulted in a 69% yield of the desired peptide when using Arg(Pbf), compared to only 46% with Arg(Pmc). peptide.com
The 1,2-dimethylindole-3-sulfonyl (MIS) group has been reported to be even more acid-labile than Pbf, allowing for complete deprotection in a shorter time frame, which could be advantageous for synthesizing particularly acid-sensitive peptides. nih.govub.edu However, even with highly efficient protecting groups like Pbf, challenges can arise, especially in peptides containing multiple arginine residues, which may necessitate extended cleavage times to ensure complete deprotection. nih.govresearchgate.net The choice of protecting group must therefore be carefully considered based on the specific peptide sequence and the desired synthesis strategy.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBUCBXGDWWXNY-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369198 | |
| Record name | Fmoc-Arg-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91000-69-0 | |
| Record name | Fmoc-Arg-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-5-carbamimidamido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Methodological Advancements of Fmoc Arg Oh Derivatives
Synthetic Pathways for Fmoc-Arg-OH and its Protected Forms
The synthesis of Fmoc-Arg(Pbf)-OH, a widely used derivative in solid-phase peptide synthesis (SPPS), involves a strategic sequence of protection and deprotection steps to manage the reactive α-amino and guanidino groups of arginine.
The synthesis of Fmoc-Arg(Pbf)-OH is a complex process that necessitates the temporary protection of various functional groups to prevent unwanted side reactions. omizzur.com A common pathway involves several distinct stages. google.com
One patented method outlines a comprehensive strategy that begins with the esterification of the arginine carboxyl group. google.com This is followed by the introduction of a tert-butoxycarbonyl (Boc) group to protect the α-amino group. Subsequently, the guanidino side chain is protected by introducing the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. After the guanidino group is secured, the temporary Boc group on the α-amino position is removed. The ester group on the carboxyl end is then saponified. The final step is the introduction of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group onto the now-free α-amino group, yielding the final product, Fmoc-Arg(Pbf)-OH. google.com
An alternative approach involves using the carbobenzoxy (Cbz) group for intermediate protection of the amino group. In this method, Nα-Cbz-L-arginine is reacted with Pbf-Cl. The Cbz group is then removed via catalytic hydrogenolysis before the final Fmoc group is introduced. google.com
Table 1: Example of a Multi-step Synthetic Pathway for Fmoc-Arg(Pbf)-OH google.com
| Step | Reaction | Purpose |
|---|---|---|
| 1 | Esterification | Protects the carboxyl group. |
| 2 | Introduction of Boc group | Protects the α-amino group. |
| 3 | Introduction of Pbf group | Protects the guanidino side chain. |
| 4 | De-Boc | Removes the temporary Boc protecting group. |
| 5 | Saponification | Deprotects the carboxyl group. |
| 6 | Introduction of Fmoc group | Protects the α-amino group with the final protecting group. |
Further studies have focused on optimizing the coupling step itself during peptide synthesis. A proposed strategy for incorporating Fmoc-Arg(Pbf)-OH at 45 °C involves using minimal excesses of reagents (1.75 equiv. of the amino acid, 1.8 equiv. of DIC, and 1.5 equiv. of OxymaPure) combined with in situ activation to improve efficiency. rsc.org The elevated temperature serves to decrease the viscosity of solvents like N-butylpyrrolidinone (NBP), thereby improving reagent penetration into the solid-phase resin. rsc.orgcsic.es The total yield for some optimized double-protection syntheses can reach over 63%, with product purity exceeding 99.0%. google.com
Phase-transfer catalysts (PTCs) are employed in the synthesis of this compound derivatives to enhance reaction rates and yields, particularly in biphasic reaction systems. The use of a PTC like tetraethylammonium (B1195904) bromide (TEBA) has been noted in the synthesis of Nα-Cbz-Nω-Pbf-L-arginine, a key intermediate. google.com The catalyst facilitates the transfer of reactants between the aqueous and organic phases, improving the efficiency of the Pbf group introduction onto the guanidine (B92328) side chain. google.com This approach helps to overcome the solubility challenges associated with the reactants and contributes to a more cost-effective and industrially viable synthesis process.
Challenges in this compound Incorporation in SPPS
The incorporation of arginine into a growing peptide chain using this compound derivatives is one of the more challenging aspects of Solid-Phase Peptide Synthesis (SPPS). rsc.orgresearchgate.net The unique structure of arginine's guanidinium (B1211019) side chain and the protecting groups used lead to specific and recurring problems, including side reactions and incomplete deprotection.
During the coupling step in SPPS, the activated carboxylic acid of this compound is susceptible to intramolecular cyclization, leading to the formation of a stable, six-membered δ-lactam. researchgate.net This side reaction is considered the most severe issue during arginine incorporation. nih.govresearchgate.net The formation of the δ-lactam renders the amino acid derivative inactive for coupling, effectively consuming the activated arginine and preventing its incorporation into the peptide sequence. rsc.orgresearchgate.net This leads to lower yields and the formation of deletion peptides (des-Arg peptides), which lack the intended arginine residue and are difficult to separate from the target peptide. rsc.orgresearchgate.netresearchgate.net
The propensity for lactam formation is influenced by the choice of protecting group on the guanidino side chain. nih.gov Studies comparing different protecting groups have shown significant differences in the rate of lactam formation.
Table 2: Comparison of δ-Lactam Formation with Different Arginine Protecting Groups nih.gov
| Fmoc-Arg Derivative | δ-Lactam Formation (at 30 min) | Coupling Efficiency (at 120 min) |
|---|---|---|
| Fmoc-Arg(NO₂)-OH | ~3% | >99% |
| Fmoc-Arg(Pbf)-OH | 12% | >99% |
| Fmoc-Arg(Boc)₂-OH | 60% | 28% |
As shown in the table, Fmoc-Arg(Boc)₂-OH exhibits the fastest rate of δ-lactam formation, resulting in very low coupling efficiency. nih.gov While both Fmoc-Arg(NO₂)-OH and Fmoc-Arg(Pbf)-OH can achieve high coupling efficiency, the Pbf-protected version shows a greater tendency for lactam formation. nih.gov To counteract this, repetitive or double coupling cycles for arginine are often employed in automated peptide synthesizers, though this increases synthesis time and cost. researchgate.netrsc.org The choice of solvent also plays a role, with some green solvents like NBP potentially exacerbating the problem due to higher viscosity, which can hinder the diffusion of the coupling reagents. rsc.orgresearchgate.net Other side reactions, such as branching, can also occur due to the highly reactive nature of the guanidine group if it is not adequately protected. chempep.com
Following the successful assembly of the peptide chain, the final step involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. Incomplete deprotection is a significant problem, particularly for peptides containing multiple arginine residues. researchgate.netsigmaaldrich.com The Pbf group, while effective during coupling, can be difficult to remove completely, especially in longer peptides or sterically hindered sequences. sigmaaldrich.com
This sluggish removal can necessitate extended reaction times with strong acids like trifluoroacetic acid (TFA), sometimes up to 24 hours for complete deprotection of multiple Arg(Pbf) groups. sigmaaldrich.com However, prolonged exposure to harsh acidic conditions can promote other side reactions, such as the modification of sensitive amino acids like tryptophan. sigmaaldrich.compeptide.com Therefore, a balance must be struck between ensuring complete deprotection of arginine and minimizing damage to the rest of the peptide. sigmaaldrich.com In cases of incomplete deprotection, the final product will be a mix of the desired peptide and derivatized peptides still bearing residual protecting groups, complicating purification. wvu.edu Incomplete removal of the N-terminal Fmoc group can also occur, particularly in difficult sequences, leading to truncated peptides. iris-biotech.degoogle.com
Steric Hindrance during Coupling
The bulky nature of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group on the arginine side chain in Fmoc-Arg(Pbf)-OH can introduce significant steric hindrance during the coupling reaction. chempep.comekb.eg This steric impediment is particularly pronounced in sequences that contain multiple or adjacent arginine residues. chempep.com The hindrance can slow down the acylation process, leading to incomplete coupling and the formation of deletion sequences (des-Arg peptides). csic.esrsc.org The guanidine group itself also contributes to the steric bulk, further complicating the reaction between the activated amino acid and the resin-bound peptide chain. ekb.eg This challenge necessitates the use of highly efficient coupling reagents and optimized reaction conditions to drive the reaction to completion. chempep.comchempep.com Compared to other protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), Pbf is considered slightly more labile but can still require longer coupling times due to its size. nih.gov
Innovative Methodologies for Enhanced Coupling Efficiency
To address the challenges associated with coupling this compound derivatives, researchers have developed several innovative strategies aimed at improving efficiency and reducing side reactions. These methodologies range from optimizing the activation step to employing novel energy sources and solvent systems.
In situ activation, where the carboxylic acid of Fmoc-Arg(Pbf)-OH is activated in the presence of the resin-bound amine, has emerged as a cornerstone strategy for efficient incorporation. csic.esrsc.org This approach minimizes the pre-activation time, which is critical because activated arginine derivatives are prone to intramolecular cyclization, forming an unreactive δ-lactam. csic.esrsc.orgchempep.com
One successful strategy involves dissolving Fmoc-Arg(Pbf)-OH and an additive like OxymaPure in the solvent, adding this solution to the peptidyl-resin, and then initiating the activation by adding the coupling agent, such as Diisopropylcarbodiimide (DIC). csic.esrsc.org To further enhance this process, especially in viscous solvents like N-butylpyrrolidinone (NBP), a staggered addition of the coupling agent can be employed. For instance, half of the DIC is added and allowed to react for a period (e.g., 30 minutes) before the second half is introduced, sometimes with a small additional amount of the Fmoc-Arg(Pbf)-OH. csic.esrsc.orgresearchgate.net This controlled activation helps maintain a sufficient concentration of the active species for coupling while mitigating the formation of the δ-lactam. csic.esrsc.org
| Parameter | Condition | Rationale |
| Activation Mode | In situ | Minimizes pre-activation time, reducing δ-lactam formation. csic.esrsc.org |
| Reagent Addition | Staggered (e.g., DIC in two portions) | Controls the concentration of the active species and improves coupling efficiency. csic.esrsc.orgresearchgate.net |
| Temperature | Elevated (e.g., 45°C) | Speeds up the coupling reaction and reduces solvent viscosity. csic.esrsc.org |
Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has been shown to significantly enhance the efficiency of Fmoc-Arg(Pbf)-OH incorporation. chempep.com The application of microwave energy accelerates the coupling reaction, leading to reduced reaction times and improved yields, particularly in the synthesis of arginine-rich or other "difficult" sequences. chempep.comresearchgate.net The rapid heating provided by microwaves can help overcome the steric hindrance associated with the Pbf group and can also disrupt peptide chain aggregation on the solid support, which often impedes coupling. researchgate.net Studies have demonstrated that a double-coupling protocol under microwave irradiation can be highly effective for incorporating Fmoc-Arg(Pbf)-OH, avoiding the need for extended reaction times. researchgate.net This technology has become a valuable tool for improving the synthesis of complex peptides containing challenging residues like arginine. chempep.comresearchgate.net
The choice of solvent is critical in SPPS. While N,N-dimethylformamide (DMF) has traditionally been the solvent of choice, its classification as a hazardous substance has driven the search for greener alternatives. rsc.orgacs.org N-butylpyrrolidinone (NBP) has been identified as a promising, less hazardous substitute. csic.esrsc.org However, NBP's higher viscosity can impair the diffusion of reagents into the resin beads, which can exacerbate coupling problems with sterically hindered amino acids like Fmoc-Arg(Pbf)-OH. csic.esrsc.orgresearchgate.net
When using NBP, the tendency for Fmoc-Arg(Pbf)-OH to form the inactive δ-lactam is increased compared to when DMF is used. rsc.orgrsc.org To counteract these issues, specific strategies have been developed. Performing the synthesis at an elevated temperature (e.g., 45°C) helps to reduce the viscosity of NBP, thereby improving the penetration of the coupling cocktail into the resin and accelerating the coupling reaction itself. csic.esrsc.orgresearchgate.net Combining this with in situ activation protocols has proven effective for achieving high coupling yields (approaching 100%) for Fmoc-Arg(Pbf)-OH in NBP. csic.es Research has also explored the use of binary solvent mixtures, such as NBP with 1,3-dioxolane (B20135) (DOL) or dimethyl sulfoxide (B87167) (DMSO) with DOL, to fine-tune solvent properties like polarity and viscosity, which can help mitigate side-reactions. rsc.org
Table: Comparison of Solvents for Fmoc-Arg(Pbf)-OH Coupling
| Solvent | Advantages | Disadvantages | Optimization Strategy |
|---|---|---|---|
| DMF | Low viscosity, good resin swelling, well-established. acs.orgnih.gov | Hazardous (reprotoxic). rsc.orgacs.org | Standard protocols are generally effective. |
| NBP | Greener alternative, less hazardous. csic.esrsc.org | High viscosity, increased δ-lactam formation. csic.esrsc.orgrsc.org | Elevated temperature (45°C), in situ activation, staggered reagent addition. csic.esrsc.org |
The selection of the coupling reagent system is paramount for the successful incorporation of this compound. Carbodiimides, particularly Diisopropylcarbodiimide (DIC), are frequently used in conjunction with additives that act as auxiliary nucleophiles to form active esters and suppress side reactions. google.comiris-biotech.de
OxymaPure (Ethyl cyano(hydroxyimino)acetate) has emerged as a superior additive to the traditionally used HOBt, as it is non-explosive and highly effective. oxymapure.comsigmaaldrich.com The combination of DIC and OxymaPure is a potent system for activating Fmoc-Arg(Pbf)-OH. csic.esrsc.org This combination is stable even under microwave conditions and effectively promotes the formation of the desired peptide bond while minimizing racemization. oxymapure.com Mechanistic studies suggest that when using a 1:1:1 ratio of this compound/DIC/OxymaPure, the reaction proceeds through the formation of an active Oxyma ester. csic.esrsc.org
Phosphonium (B103445) and Uronium/Aminium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also powerful coupling reagents. chempep.comsigmaaldrich.com PyBOP converts the protected amino acid into a highly reactive OBt ester. chempep.comsigmaaldrich.com These reagents are particularly useful for coupling sterically hindered amino acids. chempep.com However, uronium-based reagents like HBTU can sometimes lead to guanidinylation of the free N-terminal amine as a side reaction, a problem that is avoided with phosphonium reagents like PyBOP or carbodiimide (B86325)/additive systems. chempep.comsigmaaldrich.com For particularly challenging couplings, combining PyBOP with an additive like OxymaPure can further boost reactivity, as the more reactive Oxyma ester will be preferentially formed. oxymapure.com
Table: Key Coupling Reagents for this compound
| Reagent System | Type | Key Features |
|---|---|---|
| DIC/OxymaPure | Carbodiimide/Additive | Highly efficient, non-explosive, stable, minimizes racemization, suitable for in situ activation. csic.esrsc.orgoxymapure.com |
| PyBOP | Phosphonium Salt | Powerful activator for hindered couplings, generates OBt active ester, less prone to guanidinylation than uronium salts. chempep.comsigmaaldrich.com |
| HBTU/TBTU | Uronium/Aminium Salt | Popular and effective, but can cause guanidinylation side reaction if not pre-activated. chempep.comsigmaaldrich.com |
Strategies for Minimizing Side Reactions in Arginine-Containing Peptides
The synthesis of arginine-containing peptides is often plagued by side reactions, necessitating specific strategic interventions. A primary side reaction during the coupling of Fmoc-Arg(Pbf)-OH is the intramolecular cyclization to form a δ-lactam, which renders the amino acid derivative inactive and leads to lower yields and the formation of deletion peptides. rsc.orgrsc.org This is particularly problematic in viscous solvents like NBP and during prolonged activation times. csic.esrsc.org
Strategies to minimize δ-lactam formation include:
Using in situ activation protocols to shorten the time the activated amino acid exists before coupling. csic.esrsc.org
Careful control of temperature , as elevated temperatures can accelerate both the desired coupling and the undesired lactamization. A balance must be struck, for example, by using moderate heat (e.g., 45°C) to reduce solvent viscosity without excessively promoting the side reaction. csic.es
Optimizing reagent stoichiometry , such as using minimal excesses of the protected amino acid and coupling reagents. csic.esrsc.org
Another significant side reaction in peptide synthesis is aspartimide formation , which occurs when a sequence contains an aspartic acid residue. nih.goviris-biotech.de While not directly a reaction of arginine, it is a common problem in the synthesis of many peptides. This reaction is promoted by the basic conditions used for Fmoc deprotection (e.g., piperidine (B6355638) treatment). nih.goviris-biotech.de The addition of OxymaPure to the piperidine deprotection solution has been shown to reduce the levels of aspartimide-related impurities. semanticscholar.org
During the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step, the Pbf group is removed. The released cationic species can modify sensitive residues like tryptophan. sigmaaldrich.com This can be suppressed by using scavengers in the cleavage cocktail or by protecting the tryptophan side chain with a Boc group (Fmoc-Trp(Boc)-OH). sigmaaldrich.com
Scavengers for Alkylation Prevention
During the final cleavage step in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the peptide is detached from the resin support, and the side-chain protecting groups are simultaneously removed. This process, typically conducted with a strong acid like trifluoroacetic acid (TFA), generates highly reactive cationic species from the protecting groups and the resin linker. sigmaaldrich.com These carbocations can subsequently react with nucleophilic amino acid residues within the peptide sequence, leading to undesired modifications.
In the context of arginine-containing peptides, a common derivative used is Fmoc-Arg(Pbf)-OH, where Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is the side-chain protecting group. Upon cleavage, the Pbf group can not only form a reactive cation but can also lead to the sulfonation of sensitive residues, particularly tryptophan. sigmaaldrich.compeptide.com The transfer of the sulfonyl group from arginine to the indole (B1671886) ring of tryptophan is a significant side reaction that depends on the proximity of the two residues in the sequence. peptide.com
To prevent these modifications, nucleophilic reagents known as "scavengers" are added to the cleavage cocktail. sigmaaldrich.comthermofisher.com These scavengers act by trapping the reactive cations before they can alkylate or otherwise modify the peptide. thermofisher.com The choice of scavenger depends on the amino acid composition of the peptide. For instance, t-butyl cations generated from tert-butyl (tBu) based protecting groups can be scavenged by various nucleophiles to prevent the butylation of methionine or tyrosine. thermofisher.com Trialkylsilanes like triisopropylsilane (B1312306) (TIS) are effective, non-odorous scavengers that are particularly recommended when moieties like Pbf are present. sigmaaldrich.com The use of Fmoc-Trp(Boc)-OH is also a key strategy to prevent the sulfonation side reaction associated with Arg(Pbf) cleavage. sigmaaldrich.com
Table 1: Common Scavengers Used in Peptide Cleavage
| Scavenger | Chemical Name | Target Side Reactions | Notes |
|---|---|---|---|
| Water | H₂O | Reduces t-butylation | Often used in a standard cocktail like TFA/TIS/H₂O (95:2.5:2.5). sigmaaldrich.comnih.gov |
| TIS | Triisopropylsilane | Scavenges t-butyl and other carbocations, reduces Trp sulfonation. sigmaaldrich.com | A highly effective, non-odorous scavenger recommended for peptides with Arg(Pbf). sigmaaldrich.com |
| EDT | 1,2-Ethanedithiol | Prevents t-butylation and acid-catalyzed oxidation of Trp. sigmaaldrich.comthermofisher.com | Malodorous but very effective, especially for peptides containing cysteine. sigmaaldrich.com |
| Thioanisole | Methyl phenyl sulfide | Suppresses t-butylation and other side reactions. sigmaaldrich.com | A component of the popular "Reagent K" cocktail. sigmaaldrich.com |
| Phenol | C₆H₅OH | Protects tyrosine and tryptophan residues from modification. sigmaaldrich.com | Often used in combination with other scavengers. sigmaaldrich.com |
Backbone Protection Approaches for Aspartimide Formation (Contextual, if related to Arg sequence)
Aspartimide formation is a notorious side reaction in Fmoc SPPS that can significantly lower yields and complicate purification. iris-biotech.de This intramolecular cyclization occurs when the amide nitrogen of the amino acid following an aspartic acid (Asp) residue attacks the side-chain carbonyl of Asp. This reaction is promoted by the basic conditions used for Fmoc group removal, such as treatment with piperidine. iris-biotech.de The resulting cyclic aspartimide intermediate can lead to the formation of multiple by-products, including D/L-α-peptides, D/L-β-peptides (where the peptide bond involves the side-chain carboxyl group), and corresponding piperidides. iris-biotech.de
The incidence of aspartimide formation is highly sequence-dependent. It is most pronounced in Asp-Gly sequences but is also a significant issue in other motifs, including Asp-Asn, Asp-Ser, and Asp-Arg. iris-biotech.deiris-biotech.de
To combat this, various strategies have been developed. One of the most effective methods is the use of backbone protection. This approach involves introducing a temporary protecting group onto the amide nitrogen of the residue following the aspartic acid. peptide.comnih.gov Groups like 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) are incorporated to sterically hinder the nucleophilic attack that initiates aspartimide formation. peptide.comiris-biotech.de While this strategy can offer complete protection, it is not without its own challenges, as acylation of the secondary amine formed by the backbone protector can be difficult. nih.gov Consequently, this approach is most commonly applied through commercially available dipeptide building blocks, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH. nih.goviris-biotech.de For Asp-Arg sequences, this would involve incorporating the Dmb or Hmb group on the arginine residue during synthesis.
Table 2: Backbone Protecting Groups for Aspartimide Prevention
| Protecting Group | Chemical Name | Application | Removal |
|---|---|---|---|
| Dmb | 2,4-Dimethoxybenzyl | Masks the amide nitrogen of the residue C-terminal to Asp. peptide.comiris-biotech.de | Removed by TFA during final cleavage. peptide.com |
| Hmb | 2-Hydroxy-4-methoxybenzyl | Masks the amide nitrogen of the residue C-terminal to Asp. peptide.com | Removed by TFA during final cleavage. peptide.com |
Recent studies have also explored other methods, such as using sterically bulky side-chain protecting groups on the aspartic acid or employing alternative Fmoc deprotection reagents with lower basicity, like morpholine, to minimize this side reaction. iris-biotech.deresearchgate.net
Reevaluation of Unprotected Arginine in SPPS
Recently, this paradigm has been challenged by research demonstrating the successful use of side-chain unprotected arginine in SPPS. rsc.orgrsc.org A 2024 study reported an efficient protocol for incorporating Fmoc-Arg(HCl)-OH into peptides using a specific combination of coupling agents, Oxyma Pure and tert-butyl ethyl carbodiimide (TBEC), in green solvents like N-butylpyrrolidone (NBP)/dimethyl carbonate (DMC). rsc.orgrsc.org
The key to this approach was the addition of an excess of the acidic additive Oxyma Pure, which was found to suppress interference from the free guanidino group during peptide elongation. rsc.org The researchers successfully synthesized several peptides, including intermediates of etelcalcetide (B607377) and vasopressin, without arginine side-chain protection. rsc.orgrsc.org Notably, in the synthesis of a vasopressin intermediate, which contains an aspartimide-prone Asp-Arg sequence, the use of unprotected arginine did not alter the level of aspartimide formation compared to traditional methods. rsc.orgrsc.org This suggests that while backbone protection for aspartimide-prone sequences may still be necessary, the side-chain of arginine itself can be left unprotected under optimized coupling conditions.
This reevaluation highlights a significant shift towards more sustainable and efficient peptide synthesis protocols, questioning a long-standing practice and opening new avenues for process optimization. rsc.org
Table 3: Comparison of Protected vs. Unprotected Arginine in SPPS
| Feature | Protected Arginine (e.g., Fmoc-Arg(Pbf)-OH) | Unprotected Arginine (Fmoc-Arg(HCl)-OH) |
|---|---|---|
| Traditional View | Protection is essential to prevent side reactions and improve solubility. researchgate.net | Prone to side reactions and poor solubility. nih.govmdpi.com |
| Atom Economy | Lower due to the mass of the protecting group. rsc.org | Higher, improving synthesis sustainability. rsc.orgrsc.org |
| Cleavage Step | Requires strong acid and scavengers to remove the Pbf group and trap by-products. sigmaaldrich.com | No side-chain deprotection needed, simplifying purification. rsc.orgrsc.org |
| Coupling Conditions | Standard coupling reagents (e.g., DIC/Oxyma) are effective. nih.gov | Requires optimized conditions (e.g., Oxyma Pure/TBEC) to suppress side reactions. rsc.orgrsc.org |
| Key Side Reactions | δ-lactam formation, Trp alkylation/sulfonation from Pbf cleavage. peptide.comnih.gov | Potential for guanidinium group interference during coupling. rsc.org |
Analytical and Characterization Techniques for Fmoc Arg Oh and Peptides
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a cornerstone technique for assessing the purity of Fmoc-Arg-OH and for profiling any impurities that may be present. It allows for the separation and quantification of the main compound from related substances, degradation products, or unreacted starting materials.
Reverse-phase HPLC (RP-HPLC) is widely employed for the analysis of Fmoc-protected amino acids, including Fmoc-Arg(Pbf)-OH. Typically, this involves using a C18 stationary phase with a mobile phase consisting of an aqueous buffer (often containing trifluoroacetic acid, TFA) and an organic modifier like acetonitrile (B52724) (ACN) ambeed.comgoogle.com. Gradient elution is commonly used to achieve optimal separation. For instance, a method might employ a gradient from 0% to 100% acetonitrile over a specific time, with detection at wavelengths like 220 nm or 301 nm, depending on the analytes of interest google.comrsc.org. Specific retention times can vary based on the exact chromatographic conditions, but values around 12.3 minutes for Fmoc-Arg(Pbf)-OH have been reported under certain gradient conditions .
Effective impurity profiling requires methods that can not only detect but also identify and quantify impurities. This often involves preparing specific impurity standards and analyzing mixtures of the sample with these standards to confirm peak identity google.com. By using optimized HPLC methods with well-characterized stationary phases and mobile phases, even closely related impurities can be resolved. For Fmoc-Arg(Pbf)-OH, potential impurities can include unreacted arginine, incompletely protected arginine, or by-products from the Fmoc protection reaction merck-lifescience.com.twsigmaaldrich.com. The detection limit for impurities is crucial, and methods are designed to achieve high sensitivity, with detection limits often in the parts-per-million (ppm) range google.com.
During peptide synthesis, the activation of Fmoc-Arg(Pbf)-OH prior to coupling can lead to side reactions, such as the formation of a δ-lactam from the guanidine (B92328) group of arginine csic.es. HPLC is instrumental in monitoring these processes. By analyzing samples of the activated amino acid or the reaction supernatant at different time points, researchers can track the consumption of the activated species, the formation of the desired peptide bond, and the generation of by-products like the δ-lactam csic.es. This kinetic analysis helps in optimizing coupling conditions (e.g., temperature, reagent stoichiometry, solvent choice) to minimize side product formation and maximize coupling efficiency csic.es.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and identity of this compound. Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within the molecule, allowing for the verification of the Fmoc group, the arginine side chain, and the amino acid backbone chemicalbook.com. ¹H NMR can also reveal the presence of residual solvents or low levels of impurities that might not be easily detected by HPLC. While direct interaction studies are more common with peptides, the structural confirmation provided by NMR is fundamental for quality assurance of the Fmoc-amino acid building block itself.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Identification
Mass Spectrometry (MS) is indispensable for confirming the molecular weight of this compound. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used, providing characteristic ions such as [M+H]⁺ or [M+Na]⁺. For Fmoc-Arg(Pbf)-OH, a molecular weight of approximately 648.8 Da (for [M+H]⁺) is expected chemsrc.com. MS/MS fragmentation can further aid in structural confirmation by providing fragment ions corresponding to specific parts of the molecule, such as the Pbf-protected arginine moiety . MS is also crucial for identifying unknown impurities by determining their exact mass and fragmentation patterns, complementing HPLC-based profiling altabioscience.comspringernature.com.
Quality Control and Assurance in Production of this compound
Robust quality control (QC) and quality assurance (QA) are paramount in the production of this compound to ensure lot-to-lot consistency and high purity. Manufacturers typically adhere to stringent specifications, often exceeding 98% or 99% purity as determined by HPLC merck-lifescience.com.twsigmaaldrich.comvwr.comsigmaaldrich.com. Key quality parameters include:
HPLC Purity: Typically ≥ 98.0% or ≥ 99.0% merck-lifescience.com.twvwr.comsigmaaldrich.com.
Enantiomeric Purity: Often specified as ≥ 99.8% to ensure the correct stereochemistry for peptide synthesis merck-lifescience.com.twsigmaaldrich.com.
Free Amine Content: Kept low (≤ 0.2%) to improve Fmoc stability and prevent side reactions like double insertion merck-lifescience.com.twsigmaaldrich.com.
Residual Solvents and Acetate Content: Minimized to prevent interference with synthesis or cause capping by-products merck-lifescience.com.twsigmaaldrich.com.
Identity Confirmation: Verified by techniques such as NMR and Mass Spectrometry.
These QC measures are vital for producing this compound that leads to higher peptide yields, easier purification, and a more predictable impurity profile in the final synthesized peptides, thereby reducing regulatory issues during Good Manufacturing Practice (GMP) production merck-lifescience.com.twaltabioscience.com.
Research Applications of Fmoc Arg Oh in Chemical Biology and Medicinal Chemistry
Design and Synthesis of Bioactive Peptides
The incorporation of arginine residues is a key strategy in the design of bioactive peptides, and Fmoc-Arg-OH is the essential reagent for this purpose in Fmoc-based SPPS. chempep.com The guanidinium (B1211019) group of arginine is often involved in interactions with biological targets, and its presence can significantly influence the peptide's structure, stability, and function.
Arginine-rich peptides are a significant class of therapeutic candidates, known for their roles in antimicrobial and cell-penetrating peptides. chempep.com The controlled, residue-by-residue incorporation of arginine, facilitated by this compound, is critical for synthesizing these complex therapeutic molecules with high purity and yield.
Etelcalcetide (B607377) : This peptide is used for the treatment of secondary hyperparathyroidism. Its synthesis involves the incorporation of multiple D-arginine residues, for which Fmoc-D-Arg(Pbf)-OH is a key building block in the solid-phase synthesis process. guidechem.comjustia.comrsc.org
Abaloparatide : Abaloparatide is an analog of the human parathyroid hormone-related peptide used to treat osteoporosis. googleapis.com The synthesis of this 34-amino acid peptide involves the sequential coupling of Fmoc-protected amino acids, including Fmoc-Arg(Pbf)-OH, to a solid support. google.comgoogle.com
Semaglutide : A glucagon-like peptide-1 (GLP-1) receptor agonist for the treatment of type 2 diabetes, semaglutide's synthesis relies on Fmoc-SPPS. googleapis.com The peptide sequence contains arginine residues, and Fmoc-Arg(Pbf)-OH is used for their incorporation into the peptide chain. patsnap.compatsnap.comgoogle.com
Enfuvirtide (B549319) (T-20) : An anti-HIV fusion inhibitor, enfuvirtide is a 36-amino acid peptide. nih.govmedchemexpress.comgenscript.com Its large-scale chemical synthesis demonstrates the robustness of using Fmoc-protected amino acids, including those for arginine, in manufacturing complex peptide therapeutics. nih.govgoogle.com
| Therapeutic Peptide | Target/Use | Role of Arginine Residue | Synthetic Precursor |
| Etelcalcetide | Secondary hyperparathyroidism | Essential for biological activity | Fmoc-D-Arg(Pbf)-OH |
| Abaloparatide | Osteoporosis | Contributes to receptor binding | Fmoc-Arg(Pbf)-OH |
| Semaglutide | Type 2 Diabetes | Part of the bioactive peptide sequence | Fmoc-Arg(Pbf)-OH |
| Enfuvirtide (T-20) | HIV Fusion Inhibition | Crucial for mechanism of action | Fmoc-Arg(Pbf)-OH |
The incorporation of arginine can enhance the stability of peptides against proteolytic degradation. Modifications to the peptide backbone, which can be achieved using various synthetic strategies involving Fmoc-amino acids, can further improve stability. The guanidinium group of arginine can also be modified to fine-tune the bioactivity and pharmacokinetic properties of a peptide. The use of non-natural amino acids, a common strategy to enhance stability, is readily achievable through SPPS with the corresponding Fmoc-protected derivatives.
Many peptide hormones and neurotransmitters contain arginine residues that are critical for their function. For instance, vasopressin and oxytocin, both crucial peptide hormones, are synthesized in the hypothalamus. nih.gov The synthesis of these and other neuropeptides for research purposes heavily relies on Fmoc-SPPS, where this compound is used to introduce the essential arginine residues. The ability to synthetically produce these peptides allows for detailed studies of their structure-activity relationships and physiological roles.
Therapeutic Peptide Development
Bioconjugation Strategies Utilizing Arginine
The unique chemical properties of the arginine side chain make it a useful handle for bioconjugation, the process of linking a peptide to another molecule. This compound is used to introduce arginine into a peptide sequence, which can then be chemically modified for conjugation.
The guanidinium group of arginine can be targeted for specific chemical modifications, allowing for the site-specific attachment of peptides to other biomolecules. This is particularly valuable in the development of targeted drug delivery systems and diagnostic agents.
Antibodies : Peptides can be conjugated to antibodies to create antibody-drug conjugates (ADCs). The peptide component can act as a linker or a cytotoxic payload. While conjugation often targets cysteine or lysine (B10760008) residues, methods for modifying arginine for this purpose are also being explored.
Nanoparticles : Arginine-rich peptides are known to facilitate the cellular uptake of nanoparticles. chemimpex.com By synthesizing peptides with this compound and conjugating them to the surface of nanoparticles, researchers can enhance the delivery of therapeutic or imaging agents into cells. chemimpex.comnih.gov The positive charge of the arginine residues interacts with the negatively charged cell membrane, promoting internalization.
Development of Targeted Drug Delivery Systems
This compound is a fundamental component in the synthesis of advanced, targeted drug delivery systems. Its utility lies in its ability to introduce arginine residues into peptide sequences, which can then be conjugated to various therapeutic agents or carrier molecules. chemimpex.com The presence of arginine is particularly significant due to the unique properties of its guanidinium group, which is positively charged at physiological pH. This positive charge facilitates interactions with negatively charged cell membranes, enhancing cellular uptake.
A key strategy in targeted delivery involves the creation of cell-penetrating peptides (CPPs), which are short peptides rich in cationic amino acids like arginine. These CPPs can traverse cellular membranes and deliver a variety of cargo, including drugs and genetic material, into cells. The synthesis of these arginine-rich CPPs relies on the precise, sequential addition of amino acids, where this compound serves as the arginine building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Research has demonstrated the use of Fmoc-Arg(Pbf)-OH, a protected form of the compound, in conjugation reactions for gene delivery systems. For example, it has been used in the synthesis of peptides that are then attached to carrier molecules like PAMAM dendrimers to facilitate the delivery of genetic material into cells. Furthermore, peptides containing arginine can be attached to nanoparticles, enhancing the targeted delivery of encapsulated drugs. chemimpex.com The incorporation of arginine via this compound can also impart pH-responsiveness to delivery systems, allowing for controlled drug release in specific microenvironments, such as the acidic conditions found around tumors.
Studies in Protein Engineering and Functional Materials
The incorporation of arginine into peptides and proteins can significantly alter their characteristics. This compound provides the chemical tool necessary to achieve this modification in a controlled manner during peptide synthesis.
This compound is a key building block in the design of self-assembling peptide-based materials, such as hydrogels and nanofibers. acs.org The self-assembly process is often driven by a combination of interactions. The fluorenylmethoxycarbonyl (Fmoc) group itself promotes assembly through π-π stacking between the aromatic rings, while the peptide backbone can form β-sheet structures through hydrogen bonding. nih.govnih.govmdpi.com
The amino acid side chains, such as the guanidinium group of arginine introduced using this compound, are presented on the surface of the resulting nanofibers. mdpi.com These exposed functional groups dictate the properties and potential applications of the material. For instance, the positive charge of arginine can be used to interact with cells or to create materials that respond to specific stimuli. nih.gov Hydrogels formed from Fmoc-arginine-containing peptides have been explored for biomedical applications, including as scaffolds for tissue engineering and controlled drug release, due to their biocompatibility. acs.orgnih.gov
Below is a table summarizing examples of self-assembling materials incorporating arginine.
| Fmoc-Peptide Motif | Assembly Trigger | Resulting Material | Potential Application |
| Fmoc-RGD | High concentration in aqueous solution | Hydrogel with β-sheet fibrils | Cell culture scaffolds for fibroblasts nih.gov |
| Fmoc-Amino Acids | pH change or solvent polarity | Supramolecular hydrogel | Soft materials for biomedical use nih.gov |
| General Fmoc-Peptides | π-π stacking and H-bonding | Nanofibers, hydrogels | Tissue engineering, drug delivery acs.orgmdpi.com |
Research in Immunology and Vaccine Development
The precise synthesis of peptides enabled by this compound is critical for advancing immunological research and developing new vaccines.
Peptide-based vaccines are a modern approach in immunology that uses short, synthetic peptides corresponding to specific epitopes of pathogens to elicit a targeted immune response. cds-bsx.com This method offers advantages in safety and specificity over traditional vaccines. cds-bsx.com Arginine is frequently incorporated into these synthetic vaccine peptides to enhance their efficacy and immunomodulatory properties. cds-bsx.com this compound, often in its side-chain protected form like Fmoc-Arg(Pbf)-OH, is an essential reagent for incorporating arginine into the correct position within the peptide sequence during solid-phase synthesis. cds-bsx.comcds-bsx.com The presence of arginine can be crucial for the peptide's interaction with immune cells and for stimulating a robust T-cell or B-cell response. cds-bsx.comcds-bsx.com
Beyond vaccine creation, this compound is used to synthesize peptides that serve as tools for studying fundamental immune processes. chemimpex.com Arginine metabolism is known to be a critical regulatory point for immune cells, including T-lymphocytes and macrophages. nih.gov The availability of arginine can dictate whether an immune response is pro-inflammatory or anti-inflammatory. nih.gov Researchers use synthetic peptides containing arginine to investigate how specific peptide sequences are recognized by immune receptors and to probe the activation pathways of immune cells. By synthesizing peptides with and without arginine, or with arginine at different positions, scientists can dissect the amino acid's specific role in modulating immune function.
Exploration of Modified Arginine Derivatives
In the realms of chemical biology and medicinal chemistry, the versatility of this compound extends beyond its direct use, serving as a foundational scaffold for a variety of modified arginine derivatives. These derivatives are instrumental in addressing specific challenges in peptide synthesis and in the development of peptides with enhanced therapeutic properties. Modifications often target the stereochemistry of the alpha-carbon, the guanidino side chain, or the peptide backbone itself, leading to compounds with unique characteristics.
Fmoc-D-Arg(Pbf)-OH is a protected form of the non-natural D-enantiomer of arginine, which is a critical building block in the synthesis of peptides with improved pharmacological profiles. chempep.com The incorporation of D-amino acids, such as D-arginine, into peptide sequences is a common strategy in medicinal chemistry to enhance stability against enzymatic degradation by proteases, which are highly specific for L-amino acids. chempep.com This increased stability can lead to a longer half-life and improved bioavailability of peptide-based drugs. peptide.com
The synthesis of these D-amino acid-containing peptides typically employs the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. chempep.com In this process, Fmoc-D-Arg(Pbf)-OH is coupled to the growing peptide chain after the removal of the Fmoc protecting group from the preceding amino acid. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group effectively protects the reactive guanidino side chain of the D-arginine residue from participating in unwanted side reactions during synthesis. chempep.comchempep.com
Research applications of Fmoc-D-Arg(Pbf)-OH are diverse and impactful:
Antimicrobial Peptides: This derivative has been utilized in the preparation of antimicrobial peptide analogs. For instance, substituting D-lysine with D-arginine in the antimicrobial peptide RLA was shown to improve membrane permeability and increase mitochondrial accumulation. peptide.com
Antifungal Peptides: A cyclic dipeptide containing D-arginine, isolated from Bacillus cereus, has demonstrated both antifungal activity and significant activity against breast cancer. peptide.com
Enhanced Bioavailability: In the antimicrobial peptide oncocin, the replacement of two L-arginine residues with D-arginine using Fmoc-D-Arg(Pbf)-OH led to a dramatic increase in bioavailability from 25 minutes to over 8 hours, with a slight improvement in antibacterial activity. peptide.com
| Property | Description | Source |
| Compound | Fmoc-D-Arg(Pbf)-OH | chempep.com |
| Chemical Name | N-α-Fmoc-N-g-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine | chempep.com |
| Application | Solid-phase synthesis of D-amino acid-containing peptides | peptide.com |
| Key Advantage | Confers resistance to enzymatic degradation, enhancing peptide stability and bioavailability | chempep.compeptide.com |
Arginine methylation is a significant post-translational modification that plays a crucial role in various cellular processes, including signal transduction, gene regulation, and RNA processing. researchgate.netcreative-proteomics.com To study the impact of this modification, chemists have developed synthetic strategies to incorporate methylated arginine residues into peptides. Fmoc-Arg(Me,Pbf)-OH is a key reagent in this endeavor, designed for the introduction of a monomethylated arginine residue during Fmoc-based solid-phase peptide synthesis.
The synthesis of peptides containing methylated arginine is essential for:
Proteomics Research: The lack of methods for the large-scale detection of arginine methylation has historically limited our understanding of its prevalence and function. nih.gov The use of synthetic methylated peptides as standards and probes is helping to overcome this challenge.
Substrate Specificity Studies: Synthesizing peptide arrays with methylated arginine residues allows for the detailed study of protein arginine methyltransferases (PRMTs), the enzymes responsible for arginine methylation. This helps in defining their substrate specificity and understanding their biological roles. researchgate.net
Histone Studies: Arginine methylation of histones is a key epigenetic marker. The synthesis of histone-related peptides containing methylated arginine is crucial for investigating the role of these modifications in chromatin structure and gene expression.
The Pbf group in Fmoc-Arg(Me,Pbf)-OH protects the methylated guanidino group during synthesis, and it is subsequently removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.
| Derivative | Modification | Key Application | Source |
| Fmoc-Arg(Me,Pbf)-OH | Monomethylated Arginine | Introduction of mono-methyl-arginine in Fmoc SPPS for proteomics and histone studies. |
A significant challenge in the synthesis of long or "difficult" peptides is the tendency for peptide chains to aggregate on the solid support, leading to incomplete reactions and low yields. chempep.compeptide.com Pseudoproline dipeptides were developed to mitigate these issues. wikipedia.orgiris-biotech.de These are dipeptides where a serine or threonine residue is reversibly protected as a proline-like oxazolidine (B1195125) ring. iris-biotech.demerckmillipore.com
The compound Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH is a specialized building block that combines a Pbf-protected arginine with a serine that has been modified to form a pseudoproline. smolecule.comiris-biotech.dechempep.com The incorporation of this dipeptide into a growing peptide chain introduces a "kink" in the backbone, which disrupts the formation of secondary structures like β-sheets that are responsible for aggregation. chempep.compeptide.com This leads to improved solubility and coupling efficiency. peptide.com
Key features and applications of pseudoproline dipeptides include:
Prevention of Aggregation: By disrupting intermolecular hydrogen bonding, pseudoprolines prevent the peptide chains from aggregating, thus improving the efficiency of the synthesis. chempep.com
Improved Solubility: The kinked structure enhances the solubility of the growing peptide chain. peptide.com
Enhanced Cyclization: The turn-inducing nature of pseudoprolines can facilitate the cyclization of linear peptides. peptide.com
Avoidance of Epimerization: Using a pseudoproline at the C-terminus of a peptide fragment can prevent epimerization during fragment condensation. peptide.com
After the synthesis is complete, the native peptide sequence is regenerated upon cleavage with TFA. iris-biotech.de
| Compound | Key Feature | Primary Function in SPPS | Source |
| Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH | Contains a pseudoproline dipeptide | Disrupts secondary structure formation to prevent peptide aggregation and improve synthesis efficiency. | chempep.comsmolecule.com |
While sulfonyl-based protecting groups like Pbf and Pmc are widely used for the arginine side chain in Fmoc SPPS, they are not without their drawbacks, such as requiring strong acidic conditions for complete removal. rsc.orgub.edu This has led to research into alternative, or "unconventional," protecting groups. One such group that has been revisited is the nitro (NO₂) group. nih.govresearchgate.net
The NO₂ group was one of the early protecting groups used for arginine, primarily in solution-phase synthesis and Boc-based SPPS. nih.govpeptide.com Its use in Fmoc chemistry has been less common, but recent studies have highlighted its potential advantages. nih.govresearchgate.netuew.edu.gh
Key findings from the re-evaluation of the NO₂ protecting group include:
Prevention of δ-Lactam Formation: The incorporation of arginine into a peptide chain can be complicated by the formation of a δ-lactam, which deactivates the amino acid. The use of the NO₂ group has been shown to prevent this side reaction. researchgate.netuew.edu.gh
Stability: Fmoc-Arg(NO₂)-OH demonstrates good stability in solution over extended periods. researchgate.net
Alternative Removal Conditions: While traditionally removed by catalytic hydrogenation, which can have side effects, methods have been developed for the on-resin removal of the NO₂ group using reagents like SnCl₂ under mild acidic conditions. nih.govresearchgate.netuew.edu.gh This offers an alternative to the strong acids required for Pbf removal.
These studies suggest that for certain applications, particularly where δ-lactam formation is a concern or where milder deprotection conditions are desirable, the NO₂ group could be a viable alternative to more conventional protecting groups for arginine. researchgate.net
| Protecting Group | Key Advantage | Removal Conditions | Source |
| NO₂ | Prevents δ-lactam formation during coupling | Catalytic hydrogenation or SnCl₂ in mild acid | nih.govresearchgate.netuew.edu.gh |
| Pbf | Standard in Fmoc SPPS | Strong acid (e.g., TFA) | chempep.com |
Future Directions and Green Chemistry Perspectives in Fmoc Arg Oh Research
Development of More Sustainable Synthesis Protocols
The principles of green chemistry are increasingly being applied to peptide synthesis, aiming to reduce the environmental impact of these processes. A primary focus is the replacement of hazardous solvents and the reduction of reagent waste.
Solid-Phase Peptide Synthesis (SPPS) traditionally relies on polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). tandfonline.com However, these substances are classified as hazardous and are of very high concern due to their reproductive toxicity. tandfonline.comlu.se Consequently, significant research has been dedicated to finding safer, more environmentally friendly alternatives.
Among the promising green solvents, N-butylpyrrolidinone (NBP) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have emerged as viable replacements for DMF in SPPS. tandfonline.comlu.se NBP shares a similar character to NMP but is not classified as reprotoxic or mutagenic. tandfonline.com Studies have shown that NBP can be successfully used in the synthesis of peptides, demonstrating good resin swelling capacity and solubility for amino acids and reagents. lu.se For instance, NBP was found to be successful with various coupling reagents in the synthesis of [Asp5]-vasopressin, yielding high purity and good yield. lu.se
2-MeTHF is another green solvent that has been extensively evaluated. nih.govbiotage.com It has been shown to provide high crude purity in the synthesis of certain peptides and can exhibit low racemization potential. biotage.com The effectiveness of these green solvents can sometimes be enhanced by using them in binary mixtures, which can overcome challenges related to the differing physicochemical properties of single green solvents compared to traditional ones. tandfonline.com
Table 1: Comparison of Green Solvents in SPPS
| Solvent | Key Advantages | Challenges |
|---|---|---|
| N-butylpyrrolidinone (NBP) | Not classified as reprotoxic or mutagenic; similar characteristics to NMP. tandfonline.com | Higher viscosity can sometimes impair reagent penetration into the resin. rsc.org |
| 2-methyltetrahydrofuran (2-MeTHF) | Lower toxicity than DMF/NMP; can provide high crude purity and low racemization. nih.govbiotage.com | Deprotection steps can be sensitive to solvent choice, requiring optimization. biotage.com |
A significant drawback of SPPS is the use of excess reagents to drive reactions to completion, which generates substantial waste. tandfonline.comlu.se Efforts to align with green chemistry principles include minimizing the amount of reagents used.
A "minimal-protection" strategy in SPPS is one such approach. This involves using side-chain unprotected amino acids, such as Fmoc-Arg(HCl)-OH, which can increase productivity and reduce the reliance on toxic substances like trifluoroacetic acid (TFA) for deprotection. scribd.comrsc.orgrsc.org This method simplifies the synthesis and reduces the number of steps, thereby lowering reagent consumption. For example, the use of unprotected arginine avoids the need for the Pbf protecting group, which in turn reduces the atom economy of the synthesis. rsc.org
Furthermore, optimizing reaction conditions, such as temperature, can also lead to reduced reagent use. For instance, a strategy for the incorporation of Fmoc-Arg(Pbf)-OH in NBP at 45°C was developed to keep the excesses of reagents to a minimum. rsc.org
Advancements in Automated Peptide Synthesis and High-Throughput Approaches
Automation has revolutionized SPPS by standardizing reaction cycles, which enhances reproducibility and reduces manual labor. americanpeptidesociety.org Modern automated peptide synthesizers offer precise control over reagent delivery, washing steps, and reaction times. americanpeptidesociety.orgnih.gov These systems are increasingly compatible with green chemistry protocols, allowing for the use of alternative solvents and optimized heating methods to improve efficiency. americanpeptidesociety.orgchempep.com
High-throughput synthesis enables the rapid production of a large number of peptides, which is crucial for drug discovery and screening processes. nih.gov The development of automated systems that can perform parallel synthesis has made it possible to create extensive peptide libraries in a short amount of time. americanpeptidesociety.orgnih.gov The integration of Fmoc-Arg-OH into these automated, high-throughput workflows is essential for the efficient synthesis of arginine-containing peptides. medchemexpress.com
Continued Research into Novel Arginine Protecting Groups with Improved Properties
The guanidino side chain of arginine requires robust protection during SPPS to prevent side reactions. mdpi.com While the Pbf group is widely used, it has drawbacks, leading to ongoing research into new protecting groups with improved characteristics. chempep.commdpi.com
One area of research has revisited the use of the NO2 group as a protecting group for arginine. mdpi.comnih.gov Studies have shown that the NO2 group can prevent the formation of δ-lactam, a major side reaction during the incorporation of arginine. mdpi.comnih.govresearchgate.net This protecting group is stable in solution and can be removed under mild conditions, making it a potentially valuable alternative to Pbf. mdpi.comnih.govresearchgate.net
Other novel protecting groups are also being developed to enhance properties like solubility or to offer different deprotection strategies. ug.edu.pl For example, the development of arginine derivatives with increased lipophilicity through the use of alkoxycarbonyl groups on the side chain has been explored to potentially improve membrane permeability of peptides. mdpi.comresearchgate.net The ideal protecting group should be easily introduced, stable throughout the synthesis, and readily removed without damaging the final peptide. ug.edu.pl
Computational Studies and Mechanistic Insights
Computational chemistry provides powerful tools to understand the mechanisms of reactions in SPPS at a molecular level. nih.gov Density Functional Theory (DFT) and other methods can be used to model reaction pathways, predict transition states, and understand the energetics of coupling and deprotection steps. nih.gov
These computational approaches can offer insights into side reactions, such as the formation of δ-lactam from this compound, by elucidating the cyclization mechanism. researchgate.net Understanding these mechanisms is crucial for developing strategies to mitigate unwanted side reactions. For instance, computational analysis can help in designing new protecting groups or optimizing reaction conditions to favor the desired reaction pathway. nih.gov Mechanistic studies, both computational and experimental, are also vital for understanding the kinetics of Fmoc deprotection and the process of peptide bond formation. luxembourg-bio.comresearchgate.net
Industrial Scale-Up and Economic Feasibility of this compound Production
The successful transition of this compound synthesis from the laboratory to an industrial scale depends on both technical feasibility and economic viability. A key factor in reducing production costs is the efficient use of expensive reagents. For example, methods have been developed to synthesize Fmoc-Arg(Pbf)-OH that significantly reduce the amount of costly Pbf-Cl required, making the process more economical for industrial application. google.comgoogle.com
Table 2: Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf |
| 2-methyltetrahydrofuran | 2-MeTHF |
| 9-fluorenylmethoxycarbonyl | Fmoc |
| N,N-Dimethylformamide | DMF |
| N-butylpyrrolidinone | NBP |
| N-methyl-2-pyrrolidone | NMP |
Q & A
Q. What is the role of Fmoc-Arg-OH in Solid Phase Peptide Synthesis (SPPS), and what methodological steps ensure its effective incorporation into peptide chains?
this compound is a protected arginine derivative used in SPPS to introduce arginine residues into peptide sequences. Key steps include:
- Resin conditioning : Swelling the resin (e.g., Wang resin) in solvents like DMF or DCM.
- Deprotection : Removing the Fmoc group using 20% piperidine in DMF.
- Coupling : Activating this compound with coupling reagents (e.g., HBTU/DIPEA) for 1–2 hours to ensure complete reaction.
- Capping : Acetylation of unreacted amino groups to prevent deletion sequences . Proper stoichiometry (2–4 equivalents of this compound) and real-time monitoring via Kaiser or chloranil tests are critical for efficiency .
Q. How should this compound be stored to maintain stability, and what analytical methods verify its purity post-synthesis?
- Storage : Store lyophilized this compound at -20°C in airtight, moisture-free containers. Solutions in DMSO should be aliquoted and stored at -80°C to prevent freeze-thaw degradation .
- Purity verification :
| Method | Parameters | Acceptance Criteria |
|---|---|---|
| HPLC | C18 column, 0.1% TFA/ACN gradient | ≥99.0% purity (retention time match) |
| Mass Spectrometry | ESI-MS or MALDI-TOF | Molecular ion [M+H]+ at 397.2 Da |
Q. What solvent systems are optimal for dissolving this compound during peptide synthesis, and how does solvent choice influence reaction efficiency?
this compound solubility varies by solvent:
Advanced Research Questions
Q. What strategies can be employed to minimize racemization of this compound during peptide coupling reactions?
Racemization risks increase with prolonged coupling times or basic conditions. Mitigation strategies include:
- Low-temperature coupling : Conduct reactions at 0–4°C to reduce base-induced racemization.
- Coupling additives : Use Oxyma Pure or HOAt instead of HOBt to suppress epimerization.
- In situ monitoring : Employ CD spectroscopy or chiral HPLC to detect D-arginine formation .
Q. How do researchers address low coupling efficiency of this compound in complex peptide sequences, and what diagnostic tools identify the root causes?
Low efficiency often stems from steric hindrance or aggregation. Solutions include:
- Double coupling : Repeat the coupling step with fresh reagents.
- Microwave-assisted synthesis : Enhance kinetics by heating to 50°C for 5–10 minutes.
- Diagnostic tools :
- HPLC-MS : Identify incomplete coupling via mass shifts (e.g., +396 Da for uncoupled arginine).
- FT-IR : Monitor disappearance of Fmoc carbonyl peaks (1690–1710 cm⁻¹) .
Q. What are the common side reactions involving this compound under standard SPPS conditions, and how can they be quantitatively analyzed and mitigated?
| Side Reaction | Cause | Mitigation | Analysis Method |
|---|---|---|---|
| Fmoc cleavage failure | Incomplete piperidine deprotection | Extend deprotection time (2 × 10 min) | Ninhydrin test |
| Arg degradation | Acidic cleavage (TFA) | Use milder cleavage cocktails (e.g., TIPS/H2O/TFA 2.5/2.5/95) | Amino acid analysis |
| Guanidine group acylation | Excess activating reagents | Optimize stoichiometry (1:1:2 for amino acid/HBTU/DIPEA) | LC-MS/MS |
Methodological Considerations
- Hypothesis-driven design : Use frameworks like PICO (Population: peptide sequences; Intervention: coupling conditions; Comparison: alternative reagents; Outcome: coupling efficiency) to structure experiments .
- Data reproducibility : Document all synthesis parameters (e.g., equivalents, reaction time) in alignment with FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
